Technical Guide: Synthesis and Characterization of 6-(2-Fluorophenyl)pyridazin-3-amine
Technical Guide: Synthesis and Characterization of 6-(2-Fluorophenyl)pyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 6-(2-Fluorophenyl)pyridazin-3-amine. This molecule is of significant interest in medicinal chemistry and drug discovery due to its pyridazine core, a scaffold known for a wide range of biological activities. This document outlines a detailed synthetic protocol, purification methods, and in-depth characterization data.
Overview and Synthetic Strategy
The synthesis of 6-(2-Fluorophenyl)pyridazin-3-amine is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a robust and efficient method for the formation of a carbon-carbon bond between a halogenated pyridazine and an arylboronic acid. The proposed and most logical synthetic pathway involves the coupling of commercially available 3-amino-6-chloropyridazine with 2-fluorophenylboronic acid.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈FN₃ |
| Molecular Weight | 189.19 g/mol |
| CAS Number | 1159818-36-6[1] |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (predicted) |
Experimental Protocols
Synthesis of 6-(2-Fluorophenyl)pyridazin-3-amine
This protocol is based on established Suzuki-Miyaura coupling reactions for the synthesis of similar 6-aryl-3-aminopyridazines.
Materials:
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3-amino-6-chloropyridazine
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2-fluorophenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Sodium carbonate (Na₂CO₃)
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1,4-Dioxane
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Water (degassed)
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Nitrogen or Argon gas supply
Procedure:
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To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
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Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
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Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
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Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
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Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, cool the reaction mixture to room temperature.
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Add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude 6-(2-Fluorophenyl)pyridazin-3-amine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
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Prepare a silica gel column in hexane.
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Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
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Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
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Collect the fractions containing the desired product (monitored by TLC).
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Combine the pure fractions and evaporate the solvent to yield the purified 6-(2-Fluorophenyl)pyridazin-3-amine as a solid.
Characterization Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-7.8 | m | 2H | Ar-H, Pyridazine-H |
| ~7.6-7.4 | m | 2H | Ar-H |
| ~7.3-7.1 | m | 2H | Pyridazine-H, Ar-H |
| ~6.8 | br s | 2H | -NH₂ |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~161 (d, J ≈ 245 Hz) | C-F |
| ~158 | C-NH₂ |
| ~150 | C-Ar |
| ~132 (d, J ≈ 8 Hz) | Ar-CH |
| ~131 (d, J ≈ 2 Hz) | Ar-CH |
| ~129 | Pyridazine-CH |
| ~125 (d, J ≈ 4 Hz) | Ar-CH |
| ~124 (d, J ≈ 12 Hz) | Ar-C |
| ~116 (d, J ≈ 21 Hz) | Ar-CH |
| ~115 | Pyridazine-CH |
Note: The chemical shifts and coupling constants for the fluorophenyl group are predictions and may vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Broad | N-H stretch (asymmetric and symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Strong | N-H bend (scissoring) |
| 1580-1450 | Strong | C=C and C=N stretching in aromatic rings |
| 1250-1200 | Strong | C-F stretch |
| ~1340 | Medium | Aromatic C-N stretch |
Mass Spectrometry (MS)
| Ion | Predicted m/z |
| [M+H]⁺ | 190.0775 |
| [M+Na]⁺ | 212.0594 |
| [M-H]⁻ | 188.0629 |
Visualizations
Synthetic Pathway
Caption: Synthetic route to 6-(2-Fluorophenyl)pyridazin-3-amine.
Characterization Workflow
Caption: Workflow for purification and characterization.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis and characterization of 6-(2-Fluorophenyl)pyridazin-3-amine. The Suzuki-Miyaura cross-coupling is highlighted as an efficient synthetic strategy. The provided predicted characterization data serves as a benchmark for researchers working on the synthesis and further development of this and related compounds. This information is intended to facilitate the exploration of the therapeutic potential of this class of molecules in drug discovery programs.

